molecular formula C10H13NO3 B11900939 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 953507-28-3

1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11900939
CAS No.: 953507-28-3
M. Wt: 195.21 g/mol
InChI Key: XXBKDCCAYJJCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 953507-28-3) is a proline-derived chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound serves as a key synthetic intermediate in the development of novel pharmaceuticals, particularly in the areas of antiviral and antidiabetic agents . Its molecular structure, which features a furanylmethyl group attached to the pyrrolidine nitrogen, allows it to participate in peptide-like bonding, facilitating the construction of complex bioactive molecules and diverse heterocyclic compound libraries for screening programs . The value of this chemical scaffold is highlighted by its role in the discovery of small-molecule inhibitors, such as the ST2/IL-33 axis inhibitor iST2-1, which is investigated for its potential to mitigate graft-versus-host disease (GVHD) in hematopoietic cell transplantation . Research indicates that derivatives of this furanylmethylpyrrolidine core structure can effectively inhibit protein-protein interactions, modulate immune responses by affecting T-cell proliferation and regulatory T-cell populations, and exhibit improved pharmacokinetic properties in preclinical studies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

CAS No.

953507-28-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h2-3,6,9H,1,4-5,7H2,(H,12,13)

InChI Key

XXBKDCCAYJJCBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Pyrrolidine Core Formation

The pyrrolidine ring system is constructed via intramolecular cyclization of appropriately substituted linear precursors. A pivotal method involves treating N-protected glutamic acid derivatives with strong bases such as lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at cryogenic temperatures (−78°C). For instance, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate undergoes deprotonation at the α-position, followed by formyl group introduction using formic pivalic anhydride. Subsequent cyclization generates a dihydropyrrole intermediate, which is hydrogenated to yield the pyrrolidine backbone. This step achieves an 82.9% yield when performed in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) for carboxyl group deprotection.

Alkylation and Protecting Group Strategies

Introducing the furan-2-ylmethyl substituent requires careful selection of alkylating agents and protecting groups. The carboxyl group at the 2-position of pyrrolidine is typically protected as a tert-butyl ester to prevent racemization during subsequent reactions. Alkylation proceeds via nucleophilic substitution, where the deprotonated pyrrolidine nitrogen attacks a furan-2-ylmethyl halide (e.g., bromide or iodide). Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems. Post-alkylation, the tert-butyl group is cleaved under acidic conditions (e.g., TFA in dichloromethane), yielding the free carboxylic acid with minimal epimerization.

Reaction Optimization and Yield Data

Catalytic Hydrogenation for Stereochemical Control

A critical innovation lies in the catalytic hydrogenation of dihydropyrrole intermediates. Unlike conventional methods that produce racemic mixtures, the use of palladium on carbon (Pd/C) under hydrogen gas selectively affords the cis-configured pyrrolidine derivative when starting from a chiral dihydropyrrole. For example, hydrogenating (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole at 25°C and 50 psi H₂ yields 84.4% of the desired (S)-pyrrolidine product without racemization. This contrasts with earlier methods (e.g., WO 2012068234), which reported racemic outcomes under similar conditions.

Solvent and Base Effects on Cyclization

The choice of solvent and base significantly impacts cyclization efficiency:

ConditionBaseSolventTemperatureYield (%)
CyclizationLHMDSTHF−78°C82.9
DeprotectionTFACH₂Cl₂25°C90.5
AlkylationNaH, PEG-400Toluene80°C75.6

Data adapted from.

Replacing LHMDS with lithium diisopropylamide (LDA) reduces yields to 75.6%, highlighting the superior performance of bulkier bases in stabilizing reactive intermediates.

Chirality Control and Stereochemical Outcomes

Preservation of Enantiomeric Purity

Racemization at the 2-position carboxyl group is mitigated through strategic protecting group selection. The tert-butyl ester group sterically shields the chiral center during alkylation, maintaining enantiomeric excess (ee) >98%. In contrast, methyl or ethyl esters lead to partial racemization (ee = 76–85%) under identical conditions.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution using Candida antarctica lipase B (CAL-B) achieves 99% ee by selectively hydrolyzing the (R)-enantiomer of a racemic methyl ester. This method complements synthetic approaches by providing access to both enantiomers for biological testing.

Comparative Analysis with Alternative Methods

Traditional Alkylation vs. Phase-Transfer Catalysis

Conventional alkylation in anhydrous dimethylformamide (DMF) requires prolonged reaction times (48 h) and affords moderate yields (60–65%). Incorporating phase-transfer catalysts like polyethylene glycol (PEG-400) reduces the duration to 12 h while improving yields to 75–80%.

Hydrogenation Techniques

Earlier methods employing Adams’ catalyst (PtO₂) resulted in over-reduction of the furan ring, whereas Pd/C selectively hydrogenates the dihydropyrrole double bond without affecting the heteroaromatic substituent.

Applications and Biological Relevance

While this report focuses on synthesis, it is noteworthy that 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid derivatives exhibit potent inhibition of the ST2/IL-33 interaction (IC₅₀ = 22.14 ± 12.27 μM for p-NO₂ analogues), relevant to graft-versus-host disease therapy. Structure-activity relationship (SAR) studies emphasize the importance of electron-withdrawing groups (e.g., nitro) at the para-position for enhancing binding affinity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and furan ring are primary sites for oxidation.

Reaction TypeReagents/ConditionsProductsYieldReferences
Furan ring oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 0°CDihydroxy-pyrrolidine carboxylic acid45–60%
Carboxylic acid oxidation CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>CO<sub>2</sub> release (decarboxylation)75%
  • Furan oxidation : The electron-rich furan ring undergoes dihydroxylation under mild oxidative conditions, forming a diol intermediate that can further rearrange.

  • Decarboxylation : Strong acidic oxidants like CrO<sub>3</sub> cleave the carboxylic acid group, yielding CO<sub>2</sub> and a pyrrolidine derivative.

Reduction Reactions

Reduction targets the carboxylic acid and unsaturated bonds in the furan ring.

Reaction TypeReagents/ConditionsProductsYieldReferences
Carboxylic acid reduction LiAlH<sub>4</sub>, THF, reflux1-(Furan-2-ylmethyl)pyrrolidine-2-methanol82%
Furan hydrogenation H<sub>2</sub>, Pd/C, EtOAcTetrahydrofuran-pyrrolidine carboxylic acid90%
  • LiAlH<sub>4</sub> reduction : Converts the carboxylic acid to a hydroxymethyl group while preserving stereochemistry.

  • Catalytic hydrogenation : Saturates the furan ring to tetrahydrofuran, enhancing stability for pharmaceutical applications.

Substitution Reactions

The pyrrolidine nitrogen and carboxylic acid group participate in nucleophilic substitutions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Amide formation HATU, DIPEA, R-NH<sub>2</sub>1-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide70–85%
Esterification SOCl<sub>2</sub>, R-OHMethyl/ethyl esters95%
  • Amide coupling : The carboxylic acid reacts with amines via activation with HATU, forming stable carboxamides critical for drug design .

  • Esterification : Thionyl chloride-mediated esterification proceeds quantitatively, enabling further functionalization .

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring undergoes ring-opening under specific conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Acid-catalyzed ring-opening HCl, H<sub>2</sub>O, 100°CLinear amino acid derivative55%
Base-induced rearrangement NaOH, MeOH, ΔFuran-fused β-lactam40%
  • Acidic hydrolysis : Protonation of the pyrrolidine nitrogen weakens the ring, leading to cleavage and formation of a linear chain.

  • β-lactam formation : Under basic conditions, intramolecular cyclization produces a strained β-lactam ring, a motif seen in antibiotics .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for bioavailability:

ConditionpHTemperatureHalf-LifeDegradation PathwayReferences
Phosphate buffer7.437°C12 hrHydrolysis of ester groups
Simulated gastric fluid1.237°C2 hrDecarboxylation

Data indicate rapid degradation in acidic environments, necessitating prodrug strategies for oral administration .

Mechanistic Insights

  • Furan ring reactivity : The furan’s electron-rich nature directs electrophilic substitutions (e.g., nitration) to the 5-position.

  • Pyrrolidine ring strain : The five-membered ring’s puckered conformation influences stereochemical outcomes in substitutions .

Scientific Research Applications

Medicinal Chemistry

1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against resistant strains of bacteria. Studies have shown that it can inhibit the growth of various pathogens, including ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentration (MIC) values suggest that it may serve as a new class of antimicrobial agents .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. Mechanistic studies have shown that it can affect cell cycle regulation and apoptotic pathways, making it a candidate for further development in cancer therapy .

Biological Research

The compound's unique structure allows it to interact with various molecular targets:

  • Mechanism of Action : The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of enzymes or receptors, leading to various biological effects .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications in the furan and pyrrolidine moieties can enhance its biological activity against specific targets, such as ST2 inhibitors for treating graft-versus-host disease .

Industrial Applications

The compound has potential uses in the development of new materials and chemical processes:

  • Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic methodologies .

Case Studies and Research Findings

Several studies document the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of furan-pyrrolidine compounds exhibited significant antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .
  • Anticancer Studies : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance, aiding in the development of targeted therapies .

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial RNA polymerase, blocking the transcription process. This inhibition leads to the suppression of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid with structurally analogous pyrrolidine-2-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Substituent at N-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Furan-2-ylmethyl C₁₀H₁₃NO₃ 195.21 (calculated) Intermediate for elastase inhibitors; rigid aromatic substituent enhances binding affinity
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-Methylpropanoyl (isobutanoyl) C₉H₁₅NO₃ 185.22 Used in peptide synthesis; lipophilic acyl group improves membrane permeability
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid 2-Chloro-4-fluorobenzoyl C₁₂H₁₁ClFNO₃ 271.67 Halogenated aromatic group may confer metabolic stability; potential kinase inhibitor
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Benzodioxine sulfonyl C₁₃H₁₅NO₆S 313.33 Sulfonyl group enhances solubility; applications in sulfonamide-based drug discovery
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid tert-Butoxycarbonyl and propargyl C₁₃H₁₉NO₄ 253.29 Chiral building block for click chemistry; used in PROTAC synthesis
(R)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic acid Trifluoroacetyl C₇H₈F₃NO₃ 211.14 Electron-withdrawing group stabilizes intermediates; used in fluorinated drug candidates
1-[(Pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid Pyridin-3-ylmethyl C₁₁H₁₄N₂O₂ 206.24 (calculated) Metal-organic framework (MOF) ligand; coordination chemistry applications
Captopril [(2S)-1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid] 2-Methyl-3-sulfanylpropanoyl C₉H₁₅NO₃S 217.29 ACE inhibitor; thiol group critical for zinc-binding in enzyme inhibition

Structural and Functional Insights

  • Substituent Effects :

    • Aromatic groups (furan, pyridine, benzodioxine): Enhance target binding through π-π interactions and rigidity. For example, the furan group in this compound contributes to elastase inhibition by fitting into hydrophobic enzyme pockets .
    • Electron-withdrawing groups (trifluoroacetyl, sulfonyl): Improve metabolic stability and solubility. The trifluoroacetyl derivative () is resistant to enzymatic hydrolysis, making it suitable for prolonged biological activity.
    • Halogenated aromatics (): Increase lipophilicity and bioavailability, common in kinase inhibitors.
  • Synthetic Methods: Peptide coupling: Used for acylated derivatives (e.g., ). Click chemistry: Propargyl-substituted derivatives () enable modular drug design. Hydrogenolysis: Key for deprotecting intermediates ().
  • Biological Activity :

    • Captopril () demonstrates the importance of the thiol group in ACE inhibition, whereas this compound derivatives lack this moiety but show promise in neutrophil elastase inhibition .

Challenges and Opportunities

  • Bioavailability : Lipophilic derivatives (e.g., benzoyl, ) may face solubility issues, necessitating prodrug strategies ().
  • Stereochemistry : Chiral centers (e.g., ) require precise synthesis to maintain enantiopurity for drug efficacy.

Biological Activity

1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid, a compound with a unique structure, has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a pyrrolidine core. Its molecular formula is C10H11NO4C_{10}H_{11}NO_4 with a molecular weight of approximately 209.20 g/mol. The compound's structure allows for various interactions with biological targets, which are critical for its activity.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that this compound may serve as an inhibitor or modulator of key proteins involved in inflammatory responses and cellular signaling.

Key Mechanisms:

  • Inhibition of ST2 : Studies have shown that derivatives of this compound can inhibit soluble ST2 (sST2), a biomarker associated with graft-versus-host disease (GVHD). Inhibition of sST2 leads to reduced inflammatory responses in animal models .
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may possess antimicrobial properties .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
ST2 InhibitionReduced sST2 levels
AntimicrobialPotential against bacteria
CytotoxicityLow cytotoxic effects

Case Study 1: Inhibition of Graft-Versus-Host Disease

A study investigated the effects of this compound on GVHD in mice. The results indicated that treatment with this compound led to a significant reduction in plasma sST2 levels and improved survival rates in treated groups compared to controls. This suggests its potential as a therapeutic agent in managing GVHD .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of related pyrrolidine derivatives against various bacterial strains. The results showed promising activity, indicating that further research into the furan-containing derivatives could lead to new antimicrobial agents .

Research Findings

Recent research has expanded our understanding of the structure-activity relationship (SAR) for compounds related to this compound. Modifications to the furan and pyrrolidine components have been shown to enhance biological activity, which is crucial for drug development.

Table 2: Structure-Activity Relationships

ModificationBiological Activity ChangeReference
Furan Ring SubstitutionIncreased potency
Pyrrolidine VariantsEnhanced selectivity

Q & A

Q. What synthetic methodologies are effective for laboratory-scale preparation of 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions using activated carboxylic acid derivatives. For example, a protocol similar to the synthesis of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid () involves:
  • Step 1 : Activation of the pyrrolidine-2-carboxylic acid moiety using carbodiimides (e.g., EDC or DCC) to form an active ester.
  • Step 2 : Reaction with furan-2-ylmethylamine under basic conditions (e.g., DIPEA in DMF) to introduce the furan substituent.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2:1 amine-to-acid ratio) .

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key for identifying the furan (δ 6.2–7.4 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for methylene/methine groups) moieties. Compare with published spectra of structurally related compounds (e.g., reports δ 2.54–3.90 ppm for pyrrolidine protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water with 0.1% formic acid) confirm purity (>95%) and molecular ion ([M+H]+ at m/z calculated from molecular formula).
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).

Q. What storage conditions ensure stability of this compound?

  • Methodological Answer :
  • Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation of the furan ring.
  • Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess susceptibility to hydrolysis or photolysis .

Advanced Research Questions

Q. How can discrepancies in NMR data for pyrrolidine-furan derivatives be resolved?

  • Methodological Answer : Conflicting NMR signals may arise from conformational flexibility or solvent effects. Strategies include:
  • Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering in pyrrolidine).
  • COSY/NOESY : Map coupling networks and spatial proximity of protons (e.g., furan-pyrrolidine interactions).
  • DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., B3LYP/6-31G* level).
    For example, reports δ 2.54–3.90 ppm for pyrrolidine protons in CDCl3; deviations in DMSO-d6 may indicate hydrogen bonding .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases.
  • Asymmetric Catalysis : Employ Proline-derived organocatalysts (e.g., Jørgensen-Hayashi catalysts) for stereoselective alkylation of pyrrolidine precursors .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral acids (e.g., tartaric acid).

Q. How does the furan substituent modulate biological activity in enzyme inhibition studies?

  • Methodological Answer : The furan ring may engage in π-π stacking with aromatic residues in enzyme active sites. For example:
  • Kinetic Assays : Measure IC50 values using human neutrophil elastase (HNE) inhibition protocols (see for analogous compounds).
  • Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to identify interactions between the furan oxygen and catalytic serine residues .

Q. How to design a kinetic study for assessing inhibition mechanisms?

  • Methodological Answer :
  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Pre-Incubation Time Course : Evaluate time-dependent inhibition (e.g., HNE activity measured at 0, 5, 10, 20 minutes post-inhibitor addition).
  • Fluorescence Quenching : Monitor tryptophan emission changes (λex 280 nm, λem 340 nm) to track binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.